molecular formula C9H5BrO4 B13258487 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid

Cat. No.: B13258487
M. Wt: 257.04 g/mol
InChI Key: JAXZKOTVZMAKPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid typically involves the bromination of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the reaction of 5-bromobenzofuran with nitrophenol to obtain a substituted product, which is then subjected to reduction and esterification to yield the final compound .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of transition-metal catalysis, dehydrative cyclization, and other advanced synthetic techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further modified to enhance their biological activities .

Scientific Research Applications

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid stands out due to its specific substitution pattern, which enhances its biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C9H5BrO4

Molecular Weight

257.04 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5BrO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

JAXZKOTVZMAKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)O

Origin of Product

United States

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